1-(2-((2,3-Dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide

Description

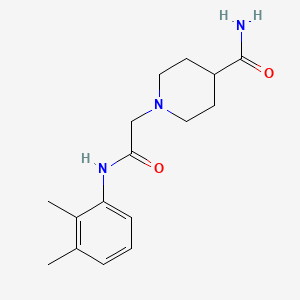

1-(2-((2,3-Dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide (CAS: 902349-29-5) is a piperidine-carboxamide derivative featuring a 2,3-dimethylphenyl-substituted acetamide group. This compound is characterized by a piperidine ring linked to a carboxamide moiety and an acetamide side chain with aromatic substitution.

Properties

IUPAC Name |

1-[2-(2,3-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-11-4-3-5-14(12(11)2)18-15(20)10-19-8-6-13(7-9-19)16(17)21/h3-5,13H,6-10H2,1-2H3,(H2,17,21)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHAWKFKIJPSBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2CCC(CC2)C(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((2,3-Dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2,3-dimethylaniline with an appropriate acylating agent to form an intermediate, which is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-((2,3-Dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to new derivatives with varied properties.

- Reagent in Organic Reactions : It is utilized as a reagent in various organic reactions, including acylation and alkylation processes, thereby expanding its utility in synthetic organic chemistry.

Biology

- Biological Probes : The compound is employed in biological research as a probe to study enzyme activities and receptor interactions. Its ability to bind selectively to certain biological targets makes it valuable for investigating cellular processes.

- Mechanism of Action : The interaction of this compound with specific molecular targets can modulate enzyme activity or receptor signaling pathways, leading to diverse biological effects.

Medicine

- Therapeutic Potential : Research indicates that 1-(2-((2,3-Dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide may have therapeutic applications in pain management, anti-inflammatory treatments, and antimicrobial therapies.

-

Case Study - Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

Cancer Cell Line EC50 (µM) MCF-7 (Breast) 9.5 A549 (Lung) 11.7 HepG2 (Liver) 7.8

These results suggest that it may be more effective than standard chemotherapeutic agents in specific contexts.

Industry

- Material Development : The compound is explored for its potential in developing new materials, including polymers and coatings. Its unique chemical properties can enhance material performance in various industrial applications.

Comparative Analysis with Related Compounds

To better understand the unique profile of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Compound A | Moderate anticancer activity | Different substituents impacting efficacy |

| Compound B | Antimicrobial | Known for its action on bacterial strains |

| Compound C | Antiviral | Effective against specific viral infections |

Mechanism of Action

The mechanism of action of 1-(2-((2,3-Dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Fluorination and Bioavailability: Fluorinated analogs (e.g., HE44, 5-amino-2-fluorophenyl derivative) demonstrate improved metabolic stability, a critical factor in drug design .

- Scaffold Diversity: Thienopyridine (BI605906) and dihydropyridine (AZ331) analogs highlight the versatility of carboxamide-containing scaffolds in targeting diverse biological pathways .

Biological Activity

1-(2-((2,3-Dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H22N2O2

- Molecular Weight : 274.36 g/mol

The structure features a piperidine ring, an amine group, and a carboxamide functional group, which may contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit various biological activities such as:

- Inhibition of Enzymatic Activity : Compounds similar to this compound have been studied for their ability to inhibit enzymes like cyclooxygenase (COX) and various kinases, which are critical in inflammatory processes and cancer progression .

- Neuroprotective Effects : Some derivatives have shown potential neuroprotective effects by inhibiting acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain, which is beneficial in conditions like Alzheimer's disease .

Biological Activity Data

Case Studies

- Neuroprotective Study : A study investigating the neuroprotective effects of similar compounds demonstrated that they could mitigate oxidative stress in neuronal cells. The compound's ability to cross the blood-brain barrier was noted as a significant advantage for therapeutic applications in neurodegenerative diseases .

- Cancer Inhibition Study : Another research focused on the anticancer properties of benzamide derivatives found that certain modifications led to increased potency against various cancer cell lines. The study highlighted the potential for these compounds to serve as lead candidates for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.